molecular formula C10H17F2NO2 B1408949 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid CAS No. 1889794-96-0

3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid

Cat. No.: B1408949
CAS No.: 1889794-96-0
M. Wt: 221.24 g/mol
InChI Key: VCVDAONUYWZJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The piperidine ring in this compound is substituted with two fluorine atoms at the 4-position, which could potentially affect its reactivity and interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the six-membered piperidine ring, the two fluorine atoms attached to the 4-position of the ring, and the propionic acid group attached at the 3-position of the ring . The presence of the fluorine atoms could potentially affect the electron density and thus the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The piperidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The fluorine atoms might also participate in reactions, although C-F bonds are typically quite stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could affect its polarity and potentially its solubility in various solvents . The piperidine ring and propionic acid group could also contribute to its acid-base properties .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

3-(4,4-difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-9(2,8(14)15)7-13-5-3-10(11,12)4-6-13/h3-7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVDAONUYWZJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC(CC1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
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3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 3
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3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 4
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3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 5
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3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid
Reactant of Route 6
3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropionic acid

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